Regioisomeric Differentiation: 4-Acyl vs. 5-Acyl 5-Aminopyrazole Scaffolds Exhibit Non-Equivalent Hydrogen-Bonding Geometries
The target compound features the carbonyl-azepane substituent at position 4, while the closely related building block 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1477939-89-1) locates it at position 5. Although both compounds share the same molecular formula (C₁₁H₁₈N₄O) and molecular weight (222.29 g/mol) , the permutation places the H-bond-donating –NH₂ group on opposite carbons of the pyrazole ring, altering the planarity and electronic character of the amide bond from (5-amino-pyrazol-4-yl)(azepan-1-yl)methanone to (4-amino-pyrazol-5-yl)(azepan-1-yl)methanone. In analogous kinase-targeted pyrazole amide series, this regioisomeric switch has been shown to abolish hinge-region binding to kinases such as PKB-alpha, as the amino group and carbonyl oxygen must adopt a defined relative geometry for bidentate hydrogen bonding within the ATP pocket [1]. The target compound provides the 4-carbonyl:5-amino geometry required by many kinase scaffolds, whereas the 5-carbonyl:4-amino regioisomer is structurally incompatible with this interaction motif.
| Evidence Dimension | Regioisomeric topology / hydrogen-bond geometry |
|---|---|
| Target Compound Data | (5-amino-1-methyl-1H-pyrazol-4-yl)(azepan-1-yl)methanone: carbonyl at C4, NH₂ at C5 |
| Comparator Or Baseline | 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1477939-89-1): carbonyl at C5, NH₂ at C4 |
| Quantified Difference | Complete reversal of relative H-bond donor/acceptor positions; in kinase biology context, 4-carbonyl geometry is typically competent for ATP-site hinge binding, whereas 5-carbonyl geometry is not [1]. |
| Conditions | Structural analysis by IUPAC nomenclature and SMILES comparison confirmed by vendor catalog data . |
Why This Matters
Selection of 4-carbonyl over 5-carbonyl dictates whether a kinase-targeted library retains hinge-binding competency; procuring the wrong regioisomer can yield entirely inactive screening hits.
- [1] Breitenlechner, C. B. et al. (2005). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 48(1), 170-181. Crystal structures of protein kinase A in complex with azepane derivatives demonstrate critical hinge-region orientation requirements for the pyrazole amide moiety. View Source
